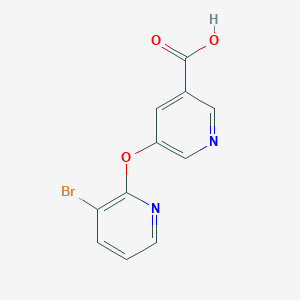
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various bromopyridine derivatives and their chemical properties, which can be related to the compound . These derivatives are often used in the synthesis of complex molecules for pharmaceutical applications due to their reactivity and ability to form stable structures with potential biological activity .
Synthesis Analysis
The synthesis of bromopyridine derivatives can involve various methods, including electrocatalytic carboxylation, as seen in the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine using CO2 in an ionic liquid . Another method includes a one-pot synthesis approach to create furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid . Additionally, palladium-catalyzed cyclization has been used to synthesize 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates from 3-bromopyridine-4-carbaldehyde . These methods demonstrate the versatility of bromopyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be complex, as evidenced by the crystal structure analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which crystallizes in the triclinic system and exhibits intramolecular hydrogen bonding . Similarly, the structure of 2-amino-5-bromopyridinium 2-carboxybenzoate shows planar cations and is stabilized by intramolecular and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Bromopyridine derivatives can undergo various chemical reactions, including electrophilic substitution, as seen in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . They can also participate in three-component condensation reactions to form pyrrolo[3,2-b]pyridine-3-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can enhance the density and molecular weight of the compounds. The luminescence-sensing properties of ZnII MOFs with mixed 5-amino-2,4,6-tribromoisophthalic acid and bipyridyl-type ligands indicate the potential of bromopyridine derivatives in sensing applications . The electrochemical behavior of these compounds, such as the reduction peak observed for 2-amino-5-bromopyridine in an ionic liquid, is also a significant property that can be exploited in various chemical reactions .
Scientific Research Applications
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization of related bromopyridine compounds, like 3-bromopyridine-4-carbaldehyde, with carboxylic acids has been explored. This process occurs under carbon monoxide pressure and yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Synthesis and Characterization Techniques
The synthesis and characterization of structurally similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been detailed. Techniques like X-ray diffraction and NMR spectroscopy are utilized for structural identification (Anuradha et al., 2014).
Efficient Synthesis Methods
Efficient synthesis methods for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have been developed. These methods involve a series of reactions including methoxylation and bromination, achieving high yields (Hirokawa, Horikawa, & Kato, 2000).
One-Pot Synthesis Techniques
A one-pot method for preparing furo[3,4-b]pyridine-5(7H)-ones from similar compounds like 2-bromopyridine-3-carboxylic acid has been developed, demonstrating an efficient approach to synthesizing complex heterocyclic structures (Kobayashi, Kozuki, & Konishi, 2009).
Halocyclization and Electrocatalytic Carboxylation
Alkylation and halocyclization reactions of similar compounds, such as 2-sulfanylpyridine-3-carboxylic acid, have been studied, indicating potential for diverse chemical transformations (Kalita et al., 2019). Additionally, electrocatalytic carboxylation of related compounds like 2-amino-5-bromopyridine with CO2 showcases innovative approaches to chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Crystal Structure Analysis
Detailed crystal structure analysis of related compounds, such as 2-amino-5-bromopyridinium hydrogen succinate, provides insights into the molecular arrangements and interactions in solid-state forms (Hemamalini & Fun, 2010).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDHSPGZTWLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)
![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

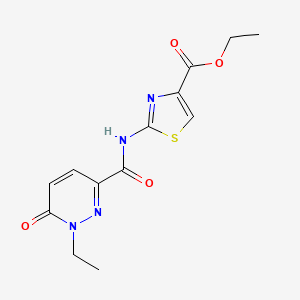
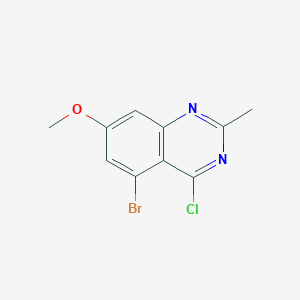
![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)
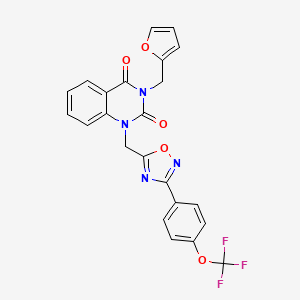
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)
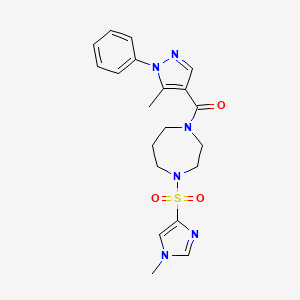
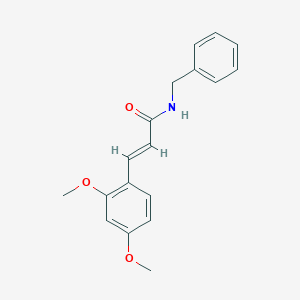

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)